Sd1

Metabolic Disease Enzymology Inhibitor Potency

Select this liver‑selective SCD1 inhibitor for metabolic disease models that demand tissue‑specific blockade without systemic toxicity. Compound 48 (CAS 1069094‑65‑0) achieves IC50=8.8 nM on recombinant human SCD1 and was rationally optimized via tPSA/cLogP to prevent dermal/eyelid adverse effects seen with other SCD1 inhibitors. It delivers oral efficacy in 43‑day high‑fat mouse and high‑sucrose rat models, making it the tool of choice for hepatic steatosis, diabetes, and obesity research. Confirm stock and request a quote today.

Molecular Formula
Molecular Weight
Cat. No. B1575903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSd1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCD1 Inhibitor-1 (Compound 48): A Liver-Selective Stearoyl-CoA Desaturase 1 Inhibitor for Metabolic Disease Research


SCD1 inhibitor-1 (Compound 48, CAS 1069094-65-0) is a potent, orally active, liver-selective inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key enzyme regulating fatty acid metabolism [1]. It exhibits an IC50 of 8.8 nM against recombinant human SCD1 and demonstrates significant efficacy in rodent models of diabetes, hepatic steatosis, and obesity [1]. The compound's liver-selective profile, achieved through optimization of tPSA and cLogP, distinguishes it from systemically distributed SCD1 inhibitors and addresses mechanism-based adverse effects in skin and eyelids .

Why SCD1 Inhibitor-1 Cannot Be Simply Substituted by Other SCD1 Inhibitors


SCD1 inhibitors share a common target but differ critically in potency, selectivity, tissue distribution, and safety profiles. SCD1 inhibitor-1 (Compound 48) is engineered for liver-selective inhibition to mitigate adverse effects associated with systemic SCD1 blockade, such as skin and eyelid toxicity [1]. In contrast, many other SCD1 inhibitors, including CAY10566 and MK-8245, exhibit different potency profiles, species selectivity, and tissue targeting mechanisms [2]. Substituting one SCD1 inhibitor for another without accounting for these pharmacological differences can compromise experimental outcomes and lead to misinterpretation of metabolic pathways or safety liabilities. The following evidence quantitatively demonstrates why SCD1 inhibitor-1 offers distinct advantages over its closest comparators.

SCD1 Inhibitor-1 (Compound 48): Quantitative Differentiation Evidence vs. Leading SCD1 Inhibitor Comparators


Potency Against Recombinant Human SCD1: SCD1 Inhibitor-1 vs. MK-8245 and CAY10566

SCD1 inhibitor-1 demonstrates an IC50 of 8.8 nM against recombinant human SCD1 enzyme, positioning it as a highly potent inhibitor, though MK-8245 exhibits even greater potency (IC50 1 nM). However, SCD1 inhibitor-1 offers a distinct balance of potency and liver selectivity not achieved by CAY10566 (IC50 26 nM for human SCD1) [1][2].

Metabolic Disease Enzymology Inhibitor Potency

Liver Selectivity: Tissue Distribution and Safety Margin Advantage Over Systemic SCD1 Inhibitors

SCD1 inhibitor-1 was specifically optimized for liver selectivity to avoid mechanism-based adverse effects in skin and eyelids, a common issue with systemic SCD1 inhibitors. In rodent models, the compound demonstrated selective tissue distribution to the liver over eyelid tissue, unlike systemically active comparators [1]. While MK-8245 also employs liver-targeting via OATP recognition, SCD1 inhibitor-1 achieves selectivity through optimized tPSA and cLogP, providing an alternative molecular strategy for minimizing off-target tissue exposure [2].

Tissue Distribution Safety Pharmacology Metabolic Disease

In Vivo Efficacy: Dose-Dependent Improvement in Glucose Tolerance and Body Weight Reduction

In high-fat diet-fed C57BL/6J mice, SCD1 inhibitor-1 (3-10 mg/kg, oral, 43 days) improved glucose tolerance in a dose-dependent manner and decreased body weight mildly . In high-sucrose diet-fed Sprague-Dawley rats, a single oral dose (1-10 mg/kg) inhibited SCD1 activity in liver and epididymal adipose tissue in a dose-dependent manner . Comparative in vivo data for MK-8245 show antidiabetic and antidyslipidemic efficacy, but SCD1 inhibitor-1's effects on body weight and glucose tolerance are specifically documented in this study [1].

Diabetes Obesity In Vivo Pharmacology

Pharmacokinetic Profile: Oral Bioavailability and Exposure Across Species

SCD1 inhibitor-1 exhibits oral bioavailability of 16% in rats (Cmax 8.0 μM, tmax 0.5 h, t1/2 4.7 h) and 28% in mice (Cmax 1.7 μM, tmax 1.0 h, t1/2 5.2 h) at 10 mg/kg oral dose . In comparison, MK-8245 demonstrates liver-targeted distribution via OATP recognition, but its oral bioavailability and PK parameters are not directly comparable due to different study designs. SCD1 inhibitor-1's PK profile supports once-daily oral dosing in rodent studies.

Pharmacokinetics Oral Bioavailability ADME

Selectivity Profile: SCD1 vs. Δ5- and Δ6-Desaturases

The primary paper reports that SCD1 inhibitor-1 is liver-selective but does not provide quantitative selectivity data against related desaturases [1]. In contrast, MK-8245 demonstrates high selectivity for SCD1 over Δ5- and Δ6-desaturases (IC50 >100,000 nM) . This highlights a data gap for SCD1 inhibitor-1; researchers requiring stringent selectivity data may need to perform additional profiling or consider MK-8245 as a comparator.

Selectivity Off-Target Effects Fatty Acid Desaturases

Chemical Stability and Formulation Considerations: A Note for Procurement

SCD1 inhibitor-1 is noted to be unstable in solutions and should be stored at 4°C, sealed, and away from moisture . This stability profile is a practical procurement consideration that may influence experimental design and compound handling protocols. Comparators like CAY10566 are provided as solids and may have different stability requirements. Researchers should plan for fresh preparation of solutions to ensure compound integrity.

Stability Formulation Procurement

Optimal Research Applications for SCD1 Inhibitor-1 Based on Quantitative Differentiation Evidence


In Vivo Studies of Hepatic Steatosis and Obesity Requiring Liver-Selective SCD1 Inhibition

SCD1 inhibitor-1 is ideally suited for rodent models of diet-induced obesity, hepatic steatosis, and insulin resistance where liver-specific SCD1 blockade is desired to minimize peripheral toxicities [1]. Its oral bioavailability and 43-day dosing efficacy support chronic treatment paradigms in metabolic disease research .

Comparative Pharmacology Studies Profiling SCD1 Inhibitors with Divergent Tissue Selectivity

As a liver-selective inhibitor achieved through tPSA/cLogP optimization, SCD1 inhibitor-1 serves as a valuable comparator to OATP-targeted inhibitors like MK-8245 in studies investigating the impact of different liver-targeting mechanisms on efficacy and safety [1][2].

Mechanistic Studies of SCD1 in Adipose Tissue and Liver Crosstalk

The dose-dependent inhibition of SCD1 activity in both liver and epididymal adipose tissue following oral administration makes SCD1 inhibitor-1 a useful tool for dissecting the role of SCD1 in inter-organ lipid metabolism and communication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sd1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.